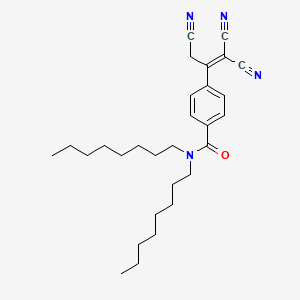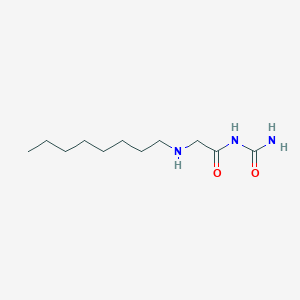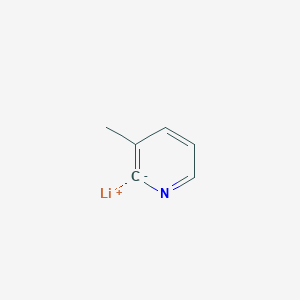
CID 21266991
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 21266991” is known as hexaminolevulinate. It is a derivative of 5-aminolevulinic acid and is used primarily in photodynamic therapy. This compound is particularly significant in the medical field for its application in the detection and treatment of certain types of cancer, such as bladder cancer.
Métodos De Preparación
Hexaminolevulinate can be synthesized through a series of chemical reactions starting from 5-aminolevulinic acid. The synthetic route typically involves the esterification of 5-aminolevulinic acid with hexanol under acidic conditions to form hexaminolevulinate. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Hexaminolevulinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.
Substitution: It can undergo substitution reactions where the hexyl group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Hexaminolevulinate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various photodynamic therapy agents.
Biology: It is studied for its role in cellular processes and its interaction with biological molecules.
Medicine: It is used in photodynamic therapy for the detection and treatment of cancers, particularly bladder cancer. It helps in visualizing cancerous cells during cystoscopy.
Industry: It is used in the production of photodynamic therapy drugs and related compounds.
Mecanismo De Acción
Hexaminolevulinate exerts its effects through photodynamic therapy. When administered, it is taken up by cells and converted into protoporphyrin IX, a photosensitizing agent. Upon exposure to specific wavelengths of light, protoporphyrin IX produces reactive oxygen species that cause cell damage and death, particularly in cancerous cells. The molecular targets and pathways involved include the mitochondrial and cellular membranes, leading to apoptosis or necrosis of the targeted cells.
Comparación Con Compuestos Similares
Hexaminolevulinate is unique compared to other similar compounds due to its specific application in photodynamic therapy. Similar compounds include:
5-Aminolevulinic acid: The parent compound used in the synthesis of hexaminolevulinate.
Methyl aminolevulinate: Another derivative used in photodynamic therapy but with different pharmacokinetic properties.
Protoporphyrin IX: The active photosensitizing agent formed from hexaminolevulinate.
Hexaminolevulinate stands out due to its enhanced uptake by cancerous cells and its effectiveness in visualizing and treating bladder cancer.
Propiedades
Fórmula molecular |
C7H23N2Si3 |
|---|---|
Peso molecular |
219.53 g/mol |
InChI |
InChI=1S/C7H23N2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h8-9H,1-7H3 |
Clave InChI |
CHJGWWUZZHMTRZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](N[Si](C)(C)C)N[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)


![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)

